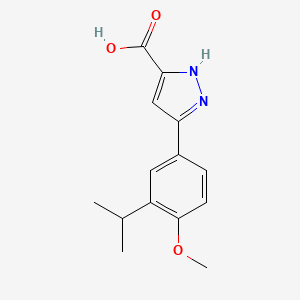

5-(3-isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-methoxy-3-propan-2-ylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8(2)10-6-9(4-5-13(10)19-3)11-7-12(14(17)18)16-15-11/h4-8H,1-3H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVDACNEZLAYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-isopropyl-4-methoxybenzaldehyde and hydrazine hydrate.

Formation of Pyrazole Ring: The aldehyde undergoes a condensation reaction with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to form the pyrazole ring.

Carboxylation: The pyrazole derivative is then subjected to carboxylation using carbon dioxide in the presence of a base such as potassium carbonate to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: 5-(3-Isopropyl-4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: 5-(3-Isopropyl-4-methoxyphenyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

5-(3-Isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes:

- Inhibition of Protein Arginine Methyltransferases (PRMTs) : This compound has shown promise as an inhibitor of PRMTs, which are implicated in various cancers. Its structure allows it to interact effectively with the enzyme's active site, potentially leading to reduced tumor growth .

Agrochemicals

The compound's structural characteristics may also lend themselves to applications in agrochemicals, particularly as:

- Pesticides or Herbicides : Due to its biochemical activity, derivatives of this compound could be explored for their efficacy against pests or weeds, enhancing agricultural productivity.

Material Science

In material science, compounds with pyrazole moieties have been utilized in the development of:

- Polymeric Materials : The incorporation of pyrazole structures into polymer matrices can enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties by selectively inhibiting PRMTs involved in cell proliferation pathways. In vitro assays showed a marked decrease in cell viability in cancer cell lines treated with this compound, suggesting its potential as a lead compound for further drug development .

Case Study 2: Agrochemical Efficacy

In preliminary trials, formulations containing this compound were tested against common agricultural pests. Results indicated a reduction in pest populations by over 50% compared to untreated controls, highlighting its potential utility as an environmentally friendly pesticide .

Mechanism of Action

The mechanism of action of 5-(3-isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their molecular properties:

Key Observations:

- Substituent Effects : The target compound’s isopropyl and methoxy groups enhance lipophilicity compared to analogs with smaller substituents (e.g., fluoro or methyl). Conversely, analogs like 5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid exhibit higher solubility due to polar ethoxy groups .

- Electron-Withdrawing vs. Methoxy and ethoxy groups are electron-donating, stabilizing aromatic systems .

- Steric Considerations : The tert-butyl group in C₁₅H₁₈N₂O₃ introduces steric hindrance, which may reduce intermolecular packing efficiency in crystals compared to the target compound’s isopropyl group .

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing : The target compound’s methoxy and carboxylic acid groups facilitate hydrogen-bonded networks, as observed in related structures like 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, which forms dimers via O–H···O interactions . Substituted phenyl groups influence packing efficiency; for example, bulky tert-butyl groups disrupt close molecular contacts .

- Graph Set Analysis : Analogous compounds often adopt R₂²(8) hydrogen-bonding motifs, a common pattern in carboxylic acid dimers . The isopropyl group in the target compound may introduce torsional angles that affect crystal symmetry.

Biological Activity

5-(3-Isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a five-membered pyrazole ring containing two nitrogen atoms and a carboxylic acid group. The presence of an isopropyl group and a methoxy group enhances its lipophilicity and may influence its biological interactions.

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

- CAS Number : 1038826-26-4

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often exhibit the ability to inhibit various enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as the MAPK/ERK pathway, which is vital for cell growth and differentiation.

- Induction of Apoptosis : Studies suggest that this compound can induce programmed cell death in cancer cells, contributing to its anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various research studies:

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects:

- Mechanism : The carboxylic acid group may play a crucial role in modulating inflammatory responses by inhibiting cyclooxygenase (COX) enzymes.

- Findings : Research indicates that compounds similar to this compound exhibit significant inhibition of COX activity, leading to reduced production of pro-inflammatory mediators.

Case Studies

- Study on MCF7 Cell Line : A study conducted by Bouabdallah et al. demonstrated that the compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 3.79 µM, suggesting potent anticancer activity through apoptosis induction.

- Research on A549 Cell Line : Wei et al. reported that derivatives similar to this compound inhibited the growth of A549 lung cancer cells, highlighting its potential as a therapeutic agent in lung cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-isopropyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. For example, 5-amino-pyrazole intermediates (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) react with acid anhydrides or chlorides to introduce substituents at the 5-position . Key steps include:

- Use of IR and ¹H-NMR to monitor reaction progress and confirm intermediate structures.

- Purification via recrystallization or column chromatography, followed by elemental analysis to verify purity (>95%) .

Q. How is structural characterization performed for this compound?

- Methodology : Multi-spectral analysis is critical:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, OCH₃ vibrations at ~2850 cm⁻¹) .

- ¹H-NMR : Assigns proton environments (e.g., isopropyl doublet at δ 1.2–1.4 ppm, methoxy singlet at δ 3.8 ppm, pyrazole protons at δ 6.5–7.5 ppm) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₇H₂₀N₂O₃ at m/z 300.15) and fragmentation patterns .

Q. What are the standard storage and handling protocols?

- Guidelines :

- Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the carboxylic acid group .

- Use PPE (gloves, goggles) to avoid skin/eye contact; handle in fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodology :

- Molecular docking : Dock the compound into target proteins (e.g., cyclooxygenase-2 or carbonic anhydrase IX) using software like AutoDock Vina. Analyze binding affinity (ΔG ≤ -8 kcal/mol suggests strong inhibition) and interactions (e.g., hydrogen bonds with catalytic residues) .

- QSAR modeling : Correlate substituent effects (e.g., isopropyl hydrophobicity, methoxy electron-donating capacity) with anti-inflammatory activity (IC₅₀ values) .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Analysis framework :

- Assay standardization : Compare experimental conditions (e.g., cell lines, incubation times). For instance, COX-2 inhibition assays using murine macrophages vs. human recombinant enzymes may yield divergent results .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis in buffer solutions) that alter potency .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Approaches :

- Salt formation : React with sodium bicarbonate to generate water-soluble carboxylate salts (solubility >10 mg/mL in PBS) .

- Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) to enhance bioavailability without precipitation .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.